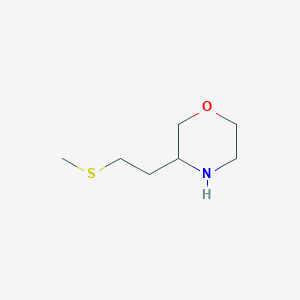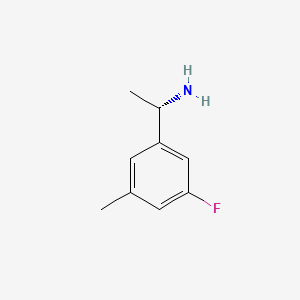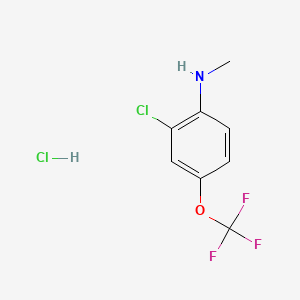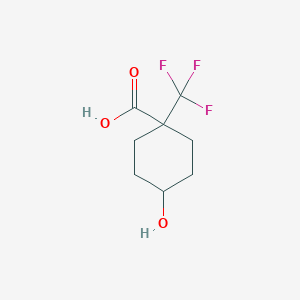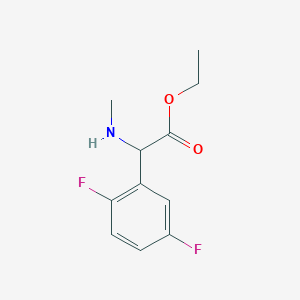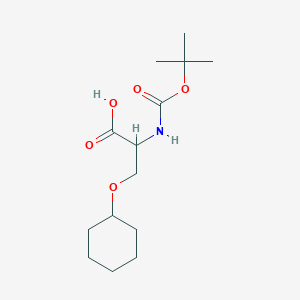
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclohexoxy group attached to a propanoic acid backbone. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its protective groups which prevent unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclohexoxy group can be introduced through an etherification reaction using cyclohexanol and an appropriate activating agent like tosyl chloride (TsCl) or mesyl chloride (MsCl) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid can undergo several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The cyclohexoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the cyclohexoxy group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amino acid.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protected amino group.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Material Science: Employed in the preparation of functional materials and polymers.
Wirkmechanismus
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(tert-butoxycarbonylamino)-3-(cyclohexoxy)propanoic acid: Features a cyclohexoxy group and a Boc-protected amino group.
(2R)-2-(tert-butoxycarbonylamino)-3-(phenoxy)propanoic acid: Similar structure but with a phenoxy group instead of a cyclohexoxy group.
(2R)-2-(tert-butoxycarbonylamino)-3-(methoxy)propanoic acid: Contains a methoxy group instead of a cyclohexoxy group.
Uniqueness
The uniqueness of this compound lies in its combination of a Boc-protected amino group and a cyclohexoxy group, which provides specific steric and electronic properties that can influence its reactivity and applications in synthesis .
Eigenschaften
Molekularformel |
C14H25NO5 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
3-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
AFRSNPYABXEFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COC1CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
